N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
Description
This compound is a hydrochloride salt featuring a benzothiazole core fused to a tetrahydrothieno[2,3-c]pyridine scaffold, substituted with a 6-methyl group and a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2.ClH/c1-27-11-10-14-20(12-27)32-24(21(14)23-25-15-6-2-5-9-19(15)31-23)26-22(28)18-13-29-16-7-3-4-8-17(16)30-18;/h2-9,18H,10-13H2,1H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTFQFDJXDIPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5COC6=CC=CC=C6O5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that lead to their anti-tubercular activity.
Biochemical Pathways
Benzothiazole derivatives have been known to affect various biochemical pathways leading to their observed biological activities.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Synthesis and Structure
The synthesis of this compound involves complex organic reactions that yield a structure characterized by multiple heterocycles. The presence of benzo[d]thiazole and tetrahydrothienopyridine moieties suggests potential interactions with biological targets including enzymes involved in DNA repair and cellular stress responses.
1. Inhibition of APE1
The compound has been evaluated for its ability to inhibit the apurinic/apyrimidinic endonuclease 1 (APE1) enzyme. In studies, it exhibited low micromolar activity against purified APE1 and showed comparable efficacy in cellular assays using HeLa whole cell extracts. It was found to potentiate the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to increased accumulation of apurinic sites in treated cells .
2. Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications in the chemical structure significantly influence biological activity. For instance, analogs with variations in substituents on the thieno[2,3-c]pyridine ring demonstrated differing levels of APE1 inhibition and cytotoxicity. This suggests that specific functional groups are critical for enhancing biological efficacy .
3. ADME Profile
The pharmacokinetic profile of the compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Following intraperitoneal administration in mice at a dose of 30 mg/kg body weight, the compound achieved significant plasma and brain exposure levels .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound is compared to analogs with modifications in the carboxamide substituent or alkyl groups on the tetrahydrothieno-pyridine ring:
Key Observations:
- Substituent Effects: The 2,3-dihydrobenzo[d]ioxine group in the target compound introduces a fused oxygen-containing ring, likely enhancing electron density and steric bulk compared to simpler substituents like acetamide (Compound 3) or furan (). This may improve target binding or metabolic stability .
- Alkyl Chain Impact: The 6-methyl group in the target compound vs.
Spectral and Physical Data
- IR/NMR: Expected peaks include C=O stretch (~1650–1700 cm⁻¹), aromatic C-H bends (700–900 cm⁻¹), and NH stretches (~3200–3400 cm⁻¹), consistent with analogs in and .
- Solubility: The hydrochloride salt improves aqueous solubility compared to neutral analogs (e.g., Compound 3), critical for intravenous administration .
Structure-Activity Relationship (SAR) Insights
- Benzothiazole Core: Essential for APE1 binding, as removal or replacement (e.g., with benzimidazole) reduces activity .
- Carboxamide Substituents: Bulky, electron-rich groups (e.g., 2,3-dihydrobenzo[d]ioxine) may enhance interaction with hydrophobic pockets in the APE1 active site, while smaller groups (e.g., furan) limit steric compatibility .
- Alkyl Group Position: The 6-methyl group in the tetrahydrothieno-pyridine ring optimizes conformational stability without excessive lipophilicity, contrasting with less active ethyl-substituted analogs .
Computational and Predictive Insights
While highlights XGBoost models for predicting compound properties, the target compound’s unique structure necessitates experimental validation. Computational docking (e.g., AutoDock Vina) could predict APE1 binding affinity relative to Compound 3 .
Q & A
Q. What are the critical steps for synthesizing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, such as cyclocondensation of heterocyclic precursors followed by functional group modifications. For example, intermediates may be prepared via refluxing with sodium acetate in acetic anhydride/acetic acid mixtures (as seen in analogous thiazolo-pyrimidine syntheses). Key characterization methods include:
- 1H/13C NMR : Assign proton environments (e.g., methyl groups at δ 2.24–2.37 ppm) and carbon shifts (e.g., carbonyl carbons at δ 165–171 ppm) .
- IR Spectroscopy : Identify functional groups like amides (C=O stretch ~1650–1719 cm⁻¹) and nitriles (CN stretch ~2190–2220 cm⁻¹) .
- HRMS : Confirm molecular formulas (e.g., m/z 386 [M⁺] for C₂₀H₁₀N₄O₃S) to validate intermediates .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
A combination of 1H/13C NMR , IR , and HRMS is indispensable. For example:
- NMR resolves stereochemistry and substituent effects (e.g., dihydrobenzo[d]dioxine protons at δ 6.5–7.9 ppm) .
- IR detects hydrogen bonding in amide groups, critical for assessing crystallinity .
- HRMS ensures mass accuracy within 5 ppm error margins .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., density functional theory) and reaction path searches can predict energetically favorable intermediates. For instance:
- Transition state modeling identifies rate-limiting steps in cyclization reactions .
- Solvent effect simulations (e.g., acetic acid vs. DMF) guide solvent selection to improve yields .
- Machine learning integrates experimental data (e.g., reflux time, catalyst loading) to recommend optimal conditions .
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
- Byproduct suppression : Use scavengers like molecular sieves to remove water in condensation steps .
- Stepwise purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) isolates intermediates before final cyclization .
- Temperature control : Lower reaction temperatures (e.g., 0–5°C) prevent side reactions in acid-sensitive steps .
Q. How can researchers resolve conflicting spectral data during structural elucidation?
- Cross-validation : Compare NMR data with X-ray crystallography (if crystals are obtainable) .
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons (e.g., NH groups) .
- 2D NMR techniques : HSQC and HMBC correlate ambiguous proton-carbon couplings, clarifying aromatic substituent positions .
Q. What methodologies ensure scalability while maintaining purity in gram-scale syntheses?
- Flow chemistry : Continuous reactors minimize batch variability and improve heat dissipation in exothermic steps .
- Crystallization optimization : Screen solvents (e.g., DMF/water mixtures) to enhance crystal habit and filtration efficiency .
- In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity monitoring .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Characterization Methods | Reference |
|---|---|---|---|---|
| Cyclocondensation | Acetic anhydride, NaOAc, 2 h reflux | 68 | 1H NMR, IR, HRMS | |
| Amidation | Chloroacetic acid, 12 h reflux | 57 | 13C NMR, MS | |
| Purification | Ethyl acetate/hexane chromatography | 45–70 | TLC, HPLC |
Q. Table 2. Computational Tools for Reaction Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
